molecular formula C9H16F2O4S B11765178 [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

Cat. No.: B11765178
M. Wt: 258.28 g/mol
InChI Key: DKKFTEAEGBPLDY-UHFFFAOYSA-N
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Description

This compound is a cyclohexane derivative with a trans-configured (1R,4R) stereochemistry. Key structural features include:

  • A difluoromethoxy group (-OCHF₂) at the 4-position of the cyclohexyl ring, introducing electronegativity and lipophilicity.
  • A methyl methanesulfonate (mesyl) group attached to the methylene bridge, serving as a reactive leaving group for nucleophilic substitutions.

Properties

Molecular Formula

C9H16F2O4S

Molecular Weight

258.28 g/mol

IUPAC Name

[4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C9H16F2O4S/c1-16(12,13)14-6-7-2-4-8(5-3-7)15-9(10)11/h7-9H,2-6H2,1H3

InChI Key

DKKFTEAEGBPLDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC(CC1)OC(F)F

Origin of Product

United States

Preparation Methods

Chiral Pool Derivatization

Starting from enantiomerically pure cyclohexane derivatives, such as trans-cyclohexane-1,4-diol, allows retention of stereochemistry. For example:

  • Protection : The 1-hydroxyl group is protected as a methanesulfonate ester using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (TEA) at 0°C.

  • Fluorination : The 4-hydroxyl group is converted to a difluoromethoxy moiety via selective fluorination. In a stainless steel autoclave, hydrogen fluoride (HF) and a perfluorinated catalyst (e.g., perfluorooctanesulfonyl fluoride) react at 100–110°C under 2.5–2.8 MPa pressure. This replaces hydroxyl with -OCF₂H while preserving stereochemistry.

  • Deprotection and Reduction : The mesylate at position 1 is reduced to a hydroxymethyl group using LiAlH₄ in tetrahydrofuran (THF).

Yield : 74–89% for fluorination; >80% for reduction.

Asymmetric Catalysis

Enantioselective Diels-Alder reactions or hydrogenation of cyclohexene precursors can establish the trans configuration. For example:

  • Hydrogenation : cis-4-(Difluoromethoxy)cyclohexene is hydrogenated using a chiral Rh catalyst (e.g., (R)-BINAP-Rh) to yield the trans-(1R,4R) product with >90% enantiomeric excess (ee).

Key Advantage : Avoids multi-step protection/deprotection sequences.

Introduction of the Difluoromethoxy Group

Direct Fluorination of Chloromethoxy Precursors

A scalable method involves substituting chlorine with fluorine:

  • Substrate Preparation : 4-Chloromethoxycyclohexylmethyl carboxylate is synthesized via Mitsunobu reaction or nucleophilic substitution.

  • Fluorination : Treatment with anhydrous HF and a perfluorinated catalyst at 80–90°C selectively replaces Cl with F, yielding the difluoromethoxy group.

Reaction Conditions :

  • Temperature: 80–110°C

  • Pressure: 2.5–2.8 MPa

  • Catalyst: Perfluorooctanesulfonyl fluoride (0.5–1% w/w).

Yield : 72–81%.

Photoredox-Mediated Difluoromethoxylation

Emerging methods use visible-light catalysis for radical difluoromethoxylation:

  • Substrate : 4-Hydroxycyclohexylmethyl alcohol.

  • Reagents : Ru(bpy)₃(PF₆)₂ (photocatalyst), Zhdankin’s reagent (azide source), and AgOCF₂H (generated in situ from CF₂HOTf).

  • Mechanism : The hydroxyl group is oxidized to a radical, which couples with - OCF₂H generated via single-electron transfer (SET).

Advantages :

  • Operates at room temperature.

  • Tolerates diverse functional groups.

Yield : 50–65%.

Mesylation of the Alcohol Intermediate

The final step involves converting [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methanol to the methanesulfonate:

Standard Mesylation Protocol

  • Reagents : Methanesulfonyl chloride (1.2 equiv), TEA (2.0 equiv) in dichloromethane at 0°C.

  • Reaction Time : 2–4 hours.

  • Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Yield : 90–96%.

Alternative Activating Agents

For sensitive substrates, HATU or DCC can activate MsCl, improving efficiency in polar aprotic solvents (e.g., DMF).

Comparative Analysis of Methods

Method Key Steps Yield Stereochemical Control
Chiral Pool DerivatizationProtection, fluorination, reduction70–85%High (retention)
Asymmetric HydrogenationCyclohexene hydrogenation80–90%Very high (ee >90%)
Photoredox FluorinationRadical difluoromethoxylation50–65%Moderate

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged exposure to HF during fluorination can epimerize the cyclohexane core. Mitigated by shorter reaction times (≤4 hours) and lower temperatures (80°C).

  • Byproducts : Over-fluorination or decomposition of the difluoromethoxy group. Additives like NaF suppress side reactions.

  • Scale-Up : Photoredox methods face scalability issues due to light penetration limits. Microreactors improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylmethanol.

    Substitution: Formation of cyclohexyl derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention in several fields of research due to its potential applications:

Pharmaceutical Chemistry

  • Drug Development : The compound is being explored for its pharmacodynamic properties, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs focused on diseases such as cancer and inflammation .
  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, which could lead to the development of novel inhibitors for therapeutic applications. For example, studies have shown that similar sulfonate derivatives can effectively inhibit serine proteases .
  • Antimicrobial Efficacy : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its structure allows for interactions that could disrupt microbial functions .
  • Cytotoxicity in Cancer Cells : In vitro assays have demonstrated that the compound can induce cytotoxic effects on cancer cell lines (such as HeLa and MCF-7), with IC50 values indicating significant potency .

Chemical Synthesis

  • Synthetic Building Block : The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow for diverse reactions, including nucleophilic substitutions and coupling reactions .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

In studies assessing its antimicrobial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent at concentrations as low as 50 µg/mL .

Case Study 2: Enzyme Inhibition

A structure-activity relationship analysis revealed that the difluoromethyl group enhances the compound’s ability to inhibit serine proteases. The IC50 values were found to be in the nanomolar range, showcasing potent inhibitory effects relative to other sulfonyl derivatives .

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analyses confirmed that apoptosis was a key mechanism underlying this cytotoxic effect .

Mechanism of Action

The mechanism of action of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The methanesulfonate ester can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name CAS Number Substituent Key Properties
[(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl methanesulfonate N/A -OCHF₂ High electronegativity, metabolic stability, and lipophilicity .
((1R,4R)-4-((Tert-butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate 180046-36-0 -NHBOC Acid-labile BOC group; used as a protected intermediate in peptide synthesis .
(1R,4R)-4-((Tert-butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate 957035-42-6 -OTs (tosyl) Tosyl group enhances leaving-group ability in SN2 reactions; higher molecular weight (369.48 g/mol) .
((1R,4R)-4-(Methylamino)cyclohexyl)methanol N/A -NHCH₃ Basic methylamino group enables alkylation/acylation; lacks mesyl reactivity .

Key Observations :

  • The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it advantageous in drug design.
  • BOC-protected analogs (e.g., 180046-36-0) are intermediates requiring deprotection, whereas the difluoromethoxy variant may bypass this step .
  • Tosyl derivatives (e.g., 957035-42-6) exhibit superior leaving-group properties but introduce bulkier aromatic substituents .

Key Observations :

  • BOC-protected compounds (e.g., 180046-36-0) are priced at $48.10–$869.70 for lab-scale quantities, suggesting the fluorinated variant may cost more due to complex fluorination steps .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is likely synthesized via reductive amination or nucleophilic substitution. For example, describes a similar cyclohexyl derivative synthesized using NaHB(OAc)₃ in DCM, followed by LiAlH₄ reduction. To optimize yields, control reaction temperature (e.g., 0°C for NaHB(OAc)₃ to minimize side reactions) and use anhydrous solvents (THF or DCM) to prevent hydrolysis. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .
  • Data Analysis : Monitor reaction progress via TLC or LC-MS. Compare yields under varying conditions (e.g., stoichiometry of reducing agents, solvent polarity).

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic signals, such as the methanesulfonate group (δ ~3.0 ppm for CH₃SO₃) and cyclohexyl protons (split patterns due to stereochemistry). and highlight NMR for structural confirmation .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+).
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated in for a related sulfonate .

Q. How does the methanesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The mesyl (methanesulfonyl) group is a superior leaving group compared to hydroxyl or acetate. Reactivity can be tested with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor substitution via disappearance of the mesyl proton signal in NMR .

Advanced Research Questions

Q. What strategies ensure stereochemical fidelity during synthesis, particularly for the (1R,4R) configuration?

  • Methodology :

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (1R,4R)-4-aminocyclohexanol derivatives, as seen in for analogous compounds .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for key steps like epoxidation or hydrogenation.
  • Stereochemical Analysis : Compare experimental NMR data with computational predictions (DFT) or optical rotation values .

Q. How can researchers resolve contradictions in reaction yields or spectroscopic data when scaling up synthesis?

  • Methodology :

  • Scale-Up Adjustments : Optimize mixing efficiency (e.g., use flow chemistry for exothermic reactions) and solvent volume ratios. reports scalable conditions using THF and LiAlH₄ .
  • Byproduct Identification : Use LC-MS/MS to detect impurities. For example, over-reduction products (e.g., cyclohexane derivatives) may form if LiAlH₄ is in excess.
  • Reproducibility : Replicate reactions in triplicate under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference.

Q. What are the degradation pathways of this compound under physiological or accelerated stability conditions, and how can stability be enhanced?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via HPLC. highlights co-amorphous systems with bile salts (e.g., sodium glycocholate) to improve stability and solubility .
  • Formulation Strategies : Encapsulate in cyclodextrins or lipid nanoparticles to shield the methanesulfonate group from hydrolysis.

Q. Has this compound been evaluated for biological activity, such as receptor binding or enzyme inhibition?

  • Methodology :

  • In Vitro Assays : Screen against target receptors (e.g., neuropeptide Y5 receptor, as in ) using radioligand binding or fluorescence polarization .
  • Structure-Activity Relationship (SAR) : Modify the difluoromethoxy or cyclohexyl groups and compare activity. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like GPCRs.

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